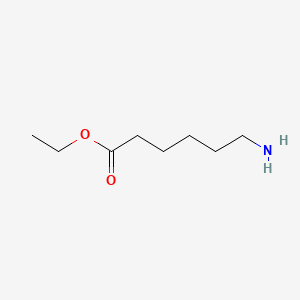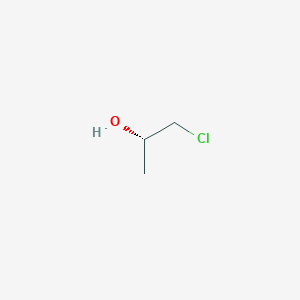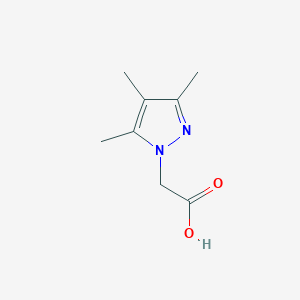
Ethyl 6-aminohexanoate
Descripción general
Descripción
Ethyl 6-aminohexanoate is a derivative of 6-aminohexanoic acid, which is an ω-amino acid known for its hydrophobic and flexible structure. It is used in various applications, including as an antifibrinolytic drug and as a linker in biologically active structures. Its role is also significant in the synthesis of modified peptides and in the production of polyamide synthetic fibers like nylon .
Synthesis Analysis
The synthesis of ethyl 6-aminohexanoate can be achieved through the reaction of caprolactam with ethanol in near-critical water. This process has been shown to yield ethyl 6-aminohexanoate with a high efficiency of up to 98% when SnCl2 is used as an additive. The reaction is characterized as a second-order reaction, with the activation energy being evaluated under different pH conditions . Additionally, ethyl 6-aminohexanoate can be synthesized from various precursors, such as ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, which can be converted into a range of derivatives including diazanaphthalene and pyridine derivatives .
Molecular Structure Analysis
The molecular structure of ethyl 6-aminohexanoate derivatives can be complex and diverse. For instance, the synthesis of ethyl 5(S),6-epoxy-3(R)-(methoxymethoxy)hexanoate, a chiral intermediate for Mevinolin and Compactin, involves a regiospecific ring opening of a tetrahydrofuran derivative . The crystal structure of related compounds, such as ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, has been determined, revealing an orthorhombic space group and the presence of intramolecular hydrogen bonds forming a two-dimensional network .
Chemical Reactions Analysis
Ethyl 6-aminohexanoate can undergo various chemical reactions to form different derivatives. For example, the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with nucleophilic reagents leads to the formation of several heterocyclic compounds . Moreover, the compound can be used to synthesize glycoside derivatives, as demonstrated in the preparation of 2-(6-aminohexanamido)ethyl 1-thio-β-d-galactopyranoside and related compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of ethyl 6-aminohexanoate are not detailed in the provided papers, the properties can be inferred from its structure and synthesis methods. As a derivative of 6-aminohexanoic acid, it likely shares similar hydrophobic characteristics and may exhibit high solubility in organic solvents due to its ethyl ester group. The high yield of its synthesis in near-critical water suggests that it is stable under a range of temperatures and pH conditions .
Relevant Case Studies
The papers provided do not detail specific case studies involving ethyl 6-aminohexanoate. However, the synthesis methods and applications mentioned, such as its use in the production of Mevinolin and Compactin , and its role in the formation of various heterocyclic compounds , highlight its importance in pharmaceutical and chemical industries. The antibacterial evaluation of related compounds, such as 6-aminoquinolones, also indicates the potential for ethyl 6-aminohexanoate derivatives to be used in the development of new antibacterial agents .
Aplicaciones Científicas De Investigación
- Summary of the Application : Ethyl 6-aminohexanoate is synthesized from caprolactam and ethanol in near-critical water. This synthesis plays a significant role in industrialization as esters, the product of this synthesis, are widely used in daily life .
- Methods of Application or Experimental Procedures : The reaction between caprolactam and ethanol was performed in near-critical water. The influences of the reaction temperature, residence time, initial ratio (reactant/water), pH, and additives on the yields of ethyl-6-aminohexanoate were discussed .
- Results or Outcomes : The primary product, ethyl-6-aminohexanoate, was identified by GC-MS. The results showed that the yield of ethyl-6-aminohexanoate could be as high as 98% with SnCl2 as an additive in near-critical water .
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 6-aminohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-11-8(10)6-4-3-5-7-9/h2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNQDCIAOXIFTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328137 | |
| Record name | ethyl 6-aminohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-aminohexanoate | |
CAS RN |
371-34-6 | |
| Record name | ethyl 6-aminohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1348265.png)


![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid](/img/structure/B1348274.png)
